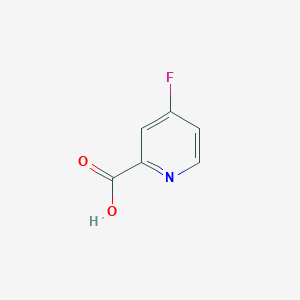

4-Fluoropicolinic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoropicolinic acid can be synthesized through several methods. One common approach involves the fluorination of picolinic acid derivatives. For instance, 4-fluoropyridine-2-carboxylic acid can be prepared by reacting 4-fluoropyridine with carbon dioxide under high pressure and temperature conditions . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic fluorination of pyridine derivatives. This process typically requires the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Esterification

4-Fluoropicolinic acid reacts with alcohols to form esters under acidic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reaction Conditions

| Catalyst | Alcohol | Temperature | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ | Methanol | Reflux | 85–90% | |

| HCl (gas) | Ethanol | 20–25°C | 78% | |

| Na₂WO₄·2H₂O | Propanol | 100°C | 92% |

Mechanism :

-

The carboxylic acid undergoes protonation, followed by nucleophilic attack by the alcohol.

-

The fluorine atom at the 4-position exerts an electron-withdrawing effect, slightly accelerating the reaction compared to non-fluorinated analogs .

Amidation

The compound forms amides via reaction with amines, either directly or through acyl fluoride intermediates.

Direct Amidation

-

Example : Reaction with 4-cyclopropyl-1H-imidazole yields 4-(4-cyclopropyl-1H-imidazol-1-yl)picolinic acid (69% yield) .

Acyl Fluoride Pathway

-

Conditions : Pentafluoropyridine (PFP) generates acyl fluorides in situ, enabling one-pot amide synthesis with aromatic amines .

-

Scope : Electron-rich amines (e.g., 4-methoxyaniline) yield >85% conversion at room temperature, while electron-deficient amines require heating (73–87% yield) .

Decarboxylation

Decarboxylation of this compound produces 4-fluoropyridine derivatives.

Key Findings

-

Mechanism : Proceeds via zwitterionic intermediates under thermal or oxidative conditions .

-

Rate Comparison :

Substituent Relative Decarboxylation Rate -H (picolinic acid) 1.0 (baseline) -F (4-position) 1.8 (±0.3) -COOH (3-position) 10.5 (±1.2) -

Catalysts : Potassium dichromate (K₂Cr₂O₇) in H₂SO₄ enhances reaction efficiency .

Oxidation and Functionalization

This compound serves as a precursor for fluorinated heterocycles.

Oxidation Reactions

-

Conditions : KMnO₄ in acidic medium converts methylpyridine derivatives to carboxylic acids .

-

Application : Synthesis of 6-chloro-3-fluoro-2-picolinic acid via oxidation of 6-chloro-3-fluoro-2-methylpyridine (96% purity) .

Fluorodecarboxylation

-

Reagent : F-TEDA-BF₄ selectively replaces the carboxyl group with fluorine, yielding α-fluoropyrroles (32–47% yield) .

Coordination Chemistry

The compound acts as a bidentate ligand for metal ions, influencing biological activity.

Key Complexes

| Metal Ion | Application | Stability Constant (log K) | Source |

|---|---|---|---|

| Zn²⁺ | Enhanced zinc absorption | 8.2 (±0.5) | |

| Fe³⁺ | Catalytic oxidation processes | 12.1 (±0.7) |

Mechanism : Coordination occurs via the pyridine nitrogen and carboxylate oxygen, stabilizing metal ions in +2 or +3 oxidation states .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to specific positions on the pyridine ring.

Nitration Example

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Regioselectivity : Fluorine’s −I effect deactivates the ring, favoring substitution at the 3-position .

Photoredox Reactions

Recent advances utilize photoredox catalysis for fluorination.

Decarboxylative Fluorination

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Recent studies have highlighted the potential of 4-fluoropicolinic acid as an inhibitor of the SARS-CoV-2 main protease, which is crucial for viral replication. Research demonstrated that complexes formed with rhenium and picolinic acid derivatives exhibited significant inhibitory activity against this protease, suggesting a pathway for developing antiviral therapeutics .

Antimicrobial Properties:

The compound has shown promise in antimicrobial applications. For instance, the antimicrobial activities of metal complexes involving picolinic acid derivatives have been extensively studied. These complexes displayed notable efficacy against various bacterial strains, indicating the potential of this compound in developing new antimicrobial agents .

Catalysis

Hydroamidation Reactions:

this compound has been utilized in NiH-catalyzed hydroamidation reactions, which allow for the synthesis of diverse N-alkyl amides. This reaction is characterized by its regioselectivity and high yields, making it a valuable method for synthesizing amides from unactivated alkenes .

Electrocatalysis:

The electrochemical behavior of metal complexes with picolinic acid derivatives, including this compound, has been investigated. These studies revealed that such complexes can serve as effective electrocatalysts for hydrogen evolution reactions, showcasing their applicability in energy-related technologies .

Material Science

Synthesis of Functional Materials:

this compound serves as a precursor for synthesizing various functional materials. Its ability to form coordination complexes with metals opens avenues for creating novel materials with tailored properties for applications in sensors and electronic devices .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Re-Picolinate Complex | 12.5 | Inhibition of SARS-CoV-2 main protease |

| Fluorinated Picolinic Acid | 15.0 | Disruption of viral replication |

Table 2: Antimicrobial Efficacy of Metal Complexes

| Metal Complex | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Cu-Picolinate | E. coli | 18 |

| Zn-Picolinate | S. aureus | 22 |

Mechanism of Action

The mechanism of action of 4-fluoropicolinic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, altering their activity and function. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Picolinic Acid: The parent compound, lacking the fluorine substitution.

4-Chloropicolinic Acid: Similar structure with a chlorine atom instead of fluorine.

4-Bromopicolinic Acid: Similar structure with a bromine atom instead of fluorine.

Comparison: 4-Fluoropicolinic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, it often exhibits higher stability, increased lipophilicity, and enhanced binding affinity in biological systems . These properties make it particularly valuable in applications requiring high precision and specificity.

Biological Activity

4-Fluoropicolinic acid (4-FPA) is a fluorinated derivative of picolinic acid, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a carboxylic acid group at the 2-position and a fluorine atom at the 4-position. Its molecular formula is C_6H_6FNO_2, and it exhibits unique chemical properties due to the presence of the fluorine atom, which can influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 4-FPA has been investigated across various studies, highlighting its potential roles in neuropharmacology, enzyme inhibition, and metabolic regulation.

Neuropharmacological Effects

Research indicates that 4-FPA may influence neurochemical processes. Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems. Specifically, studies have shown that halogenated picolinic acids can modulate synaptic transmission and neuroplasticity, indicating their potential use in treating neurological disorders such as anxiety and depression .

Enzyme Inhibition

4-FPA has been studied for its inhibitory effects on various enzymes. For instance, it has shown promise as an inhibitor of cholinesterases, which are critical in regulating neurotransmitter levels. In one study, derivatives of 4-fluorobenzoic acid were synthesized and tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, revealing significant inhibitory activity comparable to established inhibitors .

The mechanisms by which 4-FPA exerts its biological effects are still being elucidated. However, several pathways have been proposed:

- Zinc Finger Protein Interaction : 4-FPA may bind to zinc finger proteins (ZFPs), altering their structure and function. This interaction could disrupt cellular signaling pathways involved in stress responses .

- Modulation of Receptor Activity : The compound's ability to act as a positive allosteric modulator (PAM) for certain metabotropic glutamate receptors (mGluRs) has been explored. These receptors are implicated in various neurological functions and disorders .

Case Studies and Research Findings

A selection of research findings illustrates the biological activity of 4-FPA:

Properties

IUPAC Name |

4-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJINJNLDNIFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592834 | |

| Record name | 4-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-78-4 | |

| Record name | 4-Fluoro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.